molecular formula C16H15Cl2NO3 B5722662 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B5722662
M. Wt: 340.2 g/mol
InChI Key: KDNPLUTUQPAXOS-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 2,4-dichloro-6-methylphenol with 3-methoxyaniline in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Ether derivatives, substituted phenols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)acetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-phenylacetamide
  • 2-(2,4-dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide is unique due to the presence of both dichloro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-10-6-11(17)7-14(18)16(10)22-9-15(20)19-12-4-3-5-13(8-12)21-2/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNPLUTUQPAXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=CC=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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